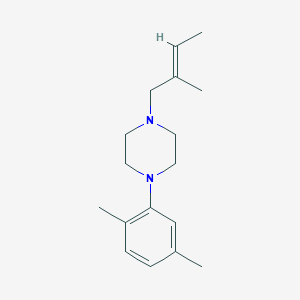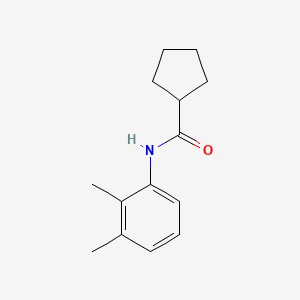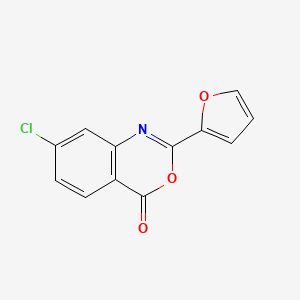![molecular formula C15H15F3N4 B5774747 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine, also known as TFP, is a synthetic compound that has been extensively studied for its potential use in scientific research. TFP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
作用機序
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's mechanism of action is complex and not fully understood. It is known to interact with a variety of ion channels and transporters, leading to changes in membrane potential and neurotransmitter release. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to activate the GABA-A receptor, which is the primary inhibitory receptor in the brain.
Biochemical and Physiological Effects
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate synaptic transmission, leading to changes in neuronal excitability and synaptic plasticity. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to have anticonvulsant and anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of using 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine in lab experiments is its high potency and selectivity for ion channels and transporters. This allows researchers to study specific ion channels and transporters without affecting other systems. However, 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's potency can also be a limitation, as it can lead to off-target effects and toxicity at high concentrations.
将来の方向性
There are many future directions for research on 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Another area of interest is its use as a tool for studying the role of ion channels and transporters in the brain. Additionally, further studies are needed to fully understand 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's mechanism of action and its potential side effects.
合成法
The synthesis of 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine involves the reaction of 3-(trifluoromethyl)aniline with 2-chloropyrimidine in the presence of a palladium catalyst. The resulting compound is then reacted with piperazine to yield 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate a variety of ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to be a potent inhibitor of the serotonin transporter, making it a potential tool for studying the role of serotonin in the brain.
特性
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-3-1-4-13(11-12)21-7-9-22(10-8-21)14-19-5-2-6-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQXPQTYRWTYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)

![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)

![2-(3,4-diethoxyphenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B5774713.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)





